molecular formula C10H13BrClNO B14052323 (6-Bromo-chroman-3-yl)-methylamine hydrochloride

(6-Bromo-chroman-3-yl)-methylamine hydrochloride

Cat. No.: B14052323
M. Wt: 278.57 g/mol
InChI Key: IYUNABVGIXSJCM-UHFFFAOYSA-N
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Description

(6-Bromo-chroman-3-yl)-methylamine hydrochloride is a chemical compound with the molecular formula C10H13BrClNO It is a derivative of chroman, a bicyclic organic compound, and contains a bromine atom at the 6th position and a methylamine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-chroman-3-yl)-methylamine hydrochloride typically involves the bromination of chroman derivatives followed by the introduction of the methylamine group. One common method includes:

    Bromination: Chroman is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform.

    Amination: The brominated chroman is then reacted with methylamine under controlled conditions to introduce the methylamine group at the 3rd position.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-chroman-3-yl)-methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chroman derivatives.

Scientific Research Applications

(6-Bromo-chroman-3-yl)-methylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-chroman-3-yl)-methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-7-hydroxy-3-methylcoumarin: Another brominated chroman derivative with different functional groups.

    3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A structurally related compound with a pyridine ring.

Uniqueness

(6-Bromo-chroman-3-yl)-methylamine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and methylamine groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

6-bromo-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

InChI

InChI=1S/C10H12BrNO.ClH/c1-12-9-5-7-4-8(11)2-3-10(7)13-6-9;/h2-4,9,12H,5-6H2,1H3;1H

InChI Key

IYUNABVGIXSJCM-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=C(C=CC(=C2)Br)OC1.Cl

Origin of Product

United States

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